molecular formula C25H42N2O19 B13835903 alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc

alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc

Cat. No.: B13835903
M. Wt: 674.6 g/mol
InChI Key: GVXWGQLSDZJHFY-DIZWBPKDSA-N
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Description

Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc is a complex carbohydrate molecule, also known as a glycan. It is composed of three monosaccharides: alpha-Neup5Ac (N-acetylneuraminic acid), beta-D-Galp (D-galactose), and D-GlcpNAc (N-acetylglucosamine). This compound is part of a larger family of sialylated glycans, which play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc typically involves a series of enzymatic reactions. The process begins with the activation of monosaccharides using nucleotide sugars, such as CMP-Neup5Ac, UDP-Galp, and UDP-GlcpNAc. These activated sugars are then sequentially transferred to an acceptor molecule by specific glycosyltransferases. The reaction conditions often include optimal pH, temperature, and the presence of divalent metal ions to ensure enzyme activity.

Industrial Production Methods

Industrial production of alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc can be achieved through microbial fermentation or enzymatic synthesis. Microbial fermentation involves genetically engineered bacteria or yeast strains that express the necessary glycosyltransferases. Enzymatic synthesis, on the other hand, uses purified enzymes to catalyze the transfer of monosaccharides to the acceptor molecule. Both methods require careful optimization of fermentation conditions or enzyme concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the monosaccharides can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride, phosphorus tribromide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldonic acids or uronic acids, while reduction of the carbonyl groups can produce alditols. Substitution reactions can introduce various functional groups, leading to the formation of derivatives with altered chemical and biological properties.

Scientific Research Applications

Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex glycans.

    Biology: It plays a role in cell-cell communication, immune response, and pathogen recognition. It is also used to study the interactions between glycans and proteins, such as lectins and antibodies.

    Medicine: It is involved in the development of glycan-based therapeutics and vaccines. It is also used as a biomarker for certain diseases, such as cancer and infectious diseases.

    Industry: It is used in the production of glycoproteins and glycolipids for various applications, including pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc involves its interaction with specific molecular targets, such as lectins, antibodies, and cell surface receptors. These interactions can trigger various cellular responses, including signal transduction, immune activation, and pathogen neutralization. The molecular pathways involved in these processes are complex and often involve multiple steps, including receptor binding, conformational changes, and downstream signaling events.

Comparison with Similar Compounds

Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc can be compared with other sialylated glycans, such as:

    Alpha-Neup5Ac-(2->6)-beta-D-Galp-(1->4)-D-GlcpNAc: This compound has a different linkage between the sialic acid and galactose, which can affect its biological activity and interactions with proteins.

    Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->3)-D-GlcpNAc: This compound has a different linkage between the galactose and N-acetylglucosamine, which can also influence its properties and functions.

    Alpha-Neup5Ac-(2->8)-alpha-Neup5Ac-(2->8)-alpha-Neup5Ac: This compound contains multiple sialic acid residues, which can enhance its binding affinity and specificity for certain receptors.

The uniqueness of alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc lies in its specific linkage pattern and the presence of N-acetylglucosamine, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H42N2O19

Molecular Weight

674.6 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-16(36)11(5-29)43-23(18(21)38)44-19-12(6-30)42-22(39)14(17(19)37)27-8(2)32/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20+,21-,22?,23-,25-/m0/s1

InChI Key

GVXWGQLSDZJHFY-DIZWBPKDSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)NC(=O)C)O)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)O

Origin of Product

United States

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